4-({4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)benzonitrile
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Overview
Description
4-({4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)benzonitrile is a complex organic compound with a unique structure that includes a bromopyrimidine moiety, a piperidine ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)benzonitrile typically involves multiple steps. One common method includes the reaction of 5-bromopyrimidine with a suitable piperidine derivative under controlled conditions to form the intermediate compound. This intermediate is then reacted with benzonitrile in the presence of a sulfonylating agent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
4-({4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
4-({4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)benzonitrile involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleic acids or proteins, affecting their function. The piperidine ring and benzonitrile group may also contribute to its binding affinity and specificity. These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-Bromopyrimidin-2-yl)oxy]benzonitrile
- 4-[(5-Bromopyrimidin-2-yl)oxy]aniline
- N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]methyl]pyridin-2-yl]acetamide
Uniqueness
4-({4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)benzonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperidine ring and sulfonyl group distinguishes it from other similar compounds, potentially enhancing its stability and reactivity in various applications .
Properties
IUPAC Name |
4-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O3S/c17-13-10-19-16(20-11-13)24-14-5-7-21(8-6-14)25(22,23)15-3-1-12(9-18)2-4-15/h1-4,10-11,14H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJVUYXXVXMWBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Br)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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